N-[2-(butan-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide
Overview
Description
N-[2-(butan-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-sec-butylphenyl)-2-(2-chlorophenoxy)acetamide is 317.1182566 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including acetochlor and butachlor, in human and rat liver microsomes. This research highlights the complex metabolic activation pathway leading to DNA-reactive products, suggesting significant implications for understanding carcinogenicity and environmental health concerns (Coleman et al., 2000).
Molecular Docking Analysis of an Anticancer Drug
Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity through molecular docking studies targeting the VEGFr receptor. This research demonstrates the potential pharmaceutical applications of similar compounds in cancer treatment (Sharma et al., 2018).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study offers insights into the pharmaceutical synthesis processes and the role of such compounds in developing therapeutic agents (Magadum & Yadav, 2018).
New Potential Pesticides
Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, highlighting their potential as pesticides. This research underscores the application of chloroacetamide derivatives in agriculture to improve crop protection strategies (Olszewska et al., 2008).
Metabolic Phenotyping for Hepatotoxicity Studies
Coen (2015) applied metabolic phenotyping to study acetaminophen metabolism and hepatotoxicity, providing insights into the metabolic pathways and potential biomarkers for liver damage assessment. This research illustrates the broader application of studying chloroacetamide derivatives in understanding drug metabolism and toxicity (Coen, 2015).
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(2-chlorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-13(2)14-8-4-6-10-16(14)20-18(21)12-22-17-11-7-5-9-15(17)19/h4-11,13H,3,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSORDLPQYWJSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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